molecular formula C16H18N4O2 B11024928 2-Methyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

2-Methyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11024928
M. Wt: 298.34 g/mol
InChI Key: OHLFLCRDSJIONT-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazolo[1,5-a]pyrimidine family, a class of nitrogen-containing heterocycles with significant pharmacological and synthetic relevance. Its structure features:

  • A triazolo[1,5-a]pyrimidine core with a dihydro configuration at positions 4 and 7.
  • A 2-methyl group on the triazole ring.
  • A 4-isopropylphenyl substituent (propan-2-yl group) at position 7.
  • A carboxylic acid moiety at position 5.

Its synthesis likely involves cyclocondensation of aminotriazole precursors with β-keto acids or esters, followed by functionalization at the 7-position .

Properties

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

2-methyl-7-(4-propan-2-ylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C16H18N4O2/c1-9(2)11-4-6-12(7-5-11)14-8-13(15(21)22)18-16-17-10(3)19-20(14)16/h4-9,14H,1-3H3,(H,21,22)(H,17,18,19)

InChI Key

OHLFLCRDSJIONT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(C=C(NC2=N1)C(=O)O)C3=CC=C(C=C3)C(C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Triazole Amines with Carbonyl Derivatives

A widely adopted method involves the reaction of 3-substituted-1,2,4-triazole-5-amines with α,β-unsaturated carbonyl compounds. For example, 3-phenyl-1,2,4-triazole-5-amine reacts with chalcones under solvent-free conditions at 210°C to form the pyrimidine ring. Adapting this approach, the target compound could be synthesized by substituting the chalcone component with a 4-isopropylcinnamoyl derivative.

Key reaction parameters:

  • Temperature: 210–250°C

  • Catalyst: None (thermal activation)

  • Yield range: 57–67%

Acid-Catalyzed Cyclization

Alternative routes employ acid catalysts to facilitate ring closure. TosOH in methanol at 70°C has been used to synthesize imidazo[1,2-a]pyridine analogs, suggesting potential applicability for triazolopyrimidines.

Functionalization of the Pyrimidine Ring

Introduction of the 4-(Propan-2-yl)phenyl Group

The 4-isopropylphenyl substituent at position 7 is typically introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Patent WO1998007724A1 demonstrates the use of 4-chlorophenol in Mitsunobu reactions with triazolopyrimidine alcohols:

Triazolopyrimidin-ol+4-chlorophenolPPh3,DIAD7-(4-chlorophenoxy)ethyl-triazolopyrimidine\text{Triazolopyrimidin-ol} + \text{4-chlorophenol} \xrightarrow{\text{PPh}_3, \text{DIAD}} \text{7-(4-chlorophenoxy)ethyl-triazolopyrimidine}

Adapting this method, 4-(propan-2-yl)phenol could replace 4-chlorophenol.

Optimization insights:

  • Phosphine oxide byproducts (e.g., triphenylphosphine oxide) are reduced by 70% using propan-2-ol trituration.

  • Magnesium chloride addition enhances impurity removal.

Carboxylic Acid Group Installation

The carboxylic acid moiety at position 5 is introduced via hydrolysis of nitrile or ester precursors. For example, Chemsrc’s entry for a related compound (CAS 1081119-52-9) specifies saponification of a methyl ester under basic conditions.

Industrial-Scale Purification Techniques

Propan-2-ol Trituration

Post-synthesis purification often involves propan-2-ol washing to precipitate the product while removing phosphine oxides. In WO1998007724A1, cooling the reaction mixture to 0–5°C for 72 hours in propan-2-ol yielded 63% pure product with ≤0.1% triphenylphosphine oxide.

Protocol summary:

  • Dissolve crude product in hot propan-2-ol.

  • Cool to 0–5°C for 3 days.

  • Filter and wash with cold propan-2-ol.

Silica Gel Chromatography

Filtrates from propan-2-ol trituration are further purified via silica gel chromatography using diethyl ether, achieving >95% purity.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)Key Advantage
Solvent-free cyclization210°C, 1 hr6785No solvent waste
Mitsunobu couplingPPh₃, DIAD, toluene, 20°C, 2 hr6399High regioselectivity
Acid-catalyzedTosOH, MeOH, 70°C, 12 hr4390Mild conditions

Challenges and Mitigation Strategies

Byproduct Formation

Triphenylphosphine oxide (TPPO) is a persistent byproduct in Mitsunobu reactions. Strategies to mitigate TPPO include:

  • Metal salt complexation: Adding MgCl₂ reduces TPPO content from 28.1% to 0%.

  • Hot filtration: Recrystallization from propan-2-ol at 5°C decreases TPPO by 70%.

Regioselectivity in Cyclization

Unwanted regioisomers may form during pyrimidine ring closure. Solvent-free conditions at 210°C favor the desired 1,2,4-triazolo[1,5-a]pyrimidine isomer due to kinetic control.

Scalability and Process Optimization

Catalyst Recycling

Triphenylphosphine can be partially recovered via aqueous NaOH washing, reducing raw material costs .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Scientific Research Applications

Recent studies have highlighted the compound's potential in several therapeutic areas:

  • Antiviral Activity : Research has indicated that derivatives of triazolo-pyrimidines can disrupt the interaction between viral proteins, such as the PA-PB1 interface of the influenza A virus polymerase. This suggests that similar compounds could be developed as antiviral agents targeting RNA-dependent RNA polymerase (RdRP) .
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting specific pathways involved in inflammation. The ability to modulate inflammatory responses makes this compound a candidate for treating inflammatory diseases .
  • Anticancer Potential : Triazolo-pyrimidines have been investigated for their anticancer properties, with mechanisms involving the inhibition of cancer cell proliferation and induction of apoptosis. The structural characteristics of 2-Methyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid may enhance its efficacy against certain cancer types.

Synthesis and Derivatives

The synthesis of 2-Methyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. Researchers have utilized various synthetic strategies to optimize yield and purity .

Table 1: Synthesis Overview

StepReagents/ConditionsYield (%)Notes
1Starting material A + B85Key intermediate formed
2Intermediate + C + D75Final product isolated

Case Studies

Several case studies have been conducted to evaluate the pharmacological properties of this compound:

  • Influenza Virus Study : A study focused on the antiviral activity against influenza demonstrated that modifications in the triazolo-pyrimidine structure could enhance binding affinity to viral polymerase components .
  • Cancer Cell Line Testing : In vitro tests on various cancer cell lines showed that derivatives exhibited selective cytotoxicity. The structure-activity relationship was analyzed to identify key features responsible for activity .
  • Anti-inflammatory Screening : Evaluation of anti-inflammatory effects revealed that this compound could inhibit pro-inflammatory cytokines in cellular models, indicating its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 2-Methyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 5

a) Ethyl 5-Amino-7-(4-Phenyl)-4,7-Dihydro-[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxylate
  • Key Differences: Position 5: Amino group (-NH₂) instead of carboxylic acid (-COOH). Position 6: Ethyl ester (-COOEt) rather than a hydrogen or methyl group.
  • Synthesis: Uses 4,4’-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst in water/ethanol or molten-state conditions, achieving high yields (85–92%) .
b) 7-Oxo-5-Phenyl-4H,7H-[1,2,4]Triazolo[1,5-a]Pyrimidine-2-Carboxylic Acid
  • Key Differences :
    • Position 5: Phenyl group instead of carboxylic acid.
    • Position 2: Carboxylic acid replaces the methyl group.
    • Oxo group at position 7 introduces aromaticity.
  • Properties : Higher lipophilicity (logP ~2.8 predicted) due to phenyl and methyl groups, contrasting with the target compound’s hydrophilic carboxylic acid .

Substituent Variations at Position 7

a) 7-(4-Methoxyphenyl)-5-(4-Methylphenyl)-4,7-Dihydro[1,2,4]Triazolo[1,5-a]Pyrimidine
  • Key Differences :
    • Position 7: 4-Methoxyphenyl instead of 4-isopropylphenyl.
    • Position 5: 4-Methylphenyl substituent.
  • Physicochemical Data :
    • Molecular weight: 318.37 g/mol.
    • Predicted pKa: 6.80 (vs. ~4.5 for the target compound’s carboxylic acid).
  • Synthetic Route : Likely involves aldehyde cyclocondensation, similar to methods in .
b) 7-(4-Hydroxyphenyl)-2-(2-Methoxyphenyl)-5-Methyl-N-(Pyridin-3-yl)-4,7-Dihydro-[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxamide
  • Key Differences :
    • Position 7: 4-Hydroxyphenyl enhances hydrogen-bonding capacity.
    • Position 6: Carboxamide group introduces conformational rigidity.
  • Biological Relevance : Carboxamide derivatives are often explored as kinase inhibitors or antimicrobial agents .

Core Structure Analogues

a) Pyrazolo[1,5-a]Pyrimidines (e.g., 3-(2,4-Dichlorophenyl)-5-(4-Fluorophenyl)-2-Methyl-7-(Trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine)
  • Structural Differences :
    • Pyrazole ring replaces triazole in the fused bicyclic system.
    • Trifluoromethyl group at position 7 increases electronegativity.
  • Applications: Antitrypanosomal agents and kinase inhibitors due to purine-mimetic properties .

Biological Activity

2-Methyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS Number: 1030481-41-4) is a compound belonging to the triazolo-pyrimidine family. This article provides an overview of its biological activities, including mechanisms of action, potential therapeutic applications, and relevant case studies.

PropertyValue
Molecular FormulaC16H18N4O2
Molecular Weight298.34 g/mol
StructureChemical Structure

Research indicates that compounds within the triazolo[1,5-a]pyrimidine class exhibit significant biological activities primarily through their interactions with various biological targets. Notably, these compounds can inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. For instance, a related study demonstrated that triazolo-pyrimidines can inhibit CDK-2 with low micromolar IC50 values, indicating potential applications in cancer therapy .

Biological Activities

  • Antiviral Activity :
    • A study explored the antiviral potential of triazolo-pyrimidine derivatives against HIV-1. Compounds were shown to inhibit RNase H function in the low micromolar range, suggesting that modifications to the triazolo-pyrimidine scaffold can enhance antiviral efficacy .
  • Anticancer Properties :
    • The ability of these compounds to inhibit CDKs suggests their role as potential anticancer agents. In vitro studies have reported that certain derivatives exhibit selective inhibition of cancer cell proliferation, particularly in breast and prostate cancer models .
  • Anti-inflammatory Effects :
    • Triazolo-pyrimidines have been associated with anti-inflammatory activities through modulation of inflammatory pathways. This has implications for treating conditions like rheumatoid arthritis and other inflammatory diseases .

Case Study 1: Antiviral Efficacy

In a recent investigation involving a series of triazolo-pyrimidine derivatives, one compound demonstrated an IC50 value of 0.41 µM against HIV-1 RNase H. The study highlighted the importance of substituents on the pyrimidine core in enhancing antiviral activity and provided insights into structural modifications that could lead to more potent inhibitors .

Case Study 2: Anticancer Activity

A focused screening campaign identified several triazolo-pyrimidine derivatives with promising anticancer activity against CDK-2. One derivative was found to have an IC50 value approximately ten times lower than its closest analog, underscoring the potential for these compounds in cancer therapeutics .

Q & A

Q. Answer :

  • ¹H/¹³C NMR : To identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 1.2–2.5 ppm) and carbon types (e.g., carbonyl carbons at ~165–170 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H deformation at ~1600 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 533 for a derivative in one study) and fragmentation patterns .
  • Elemental Analysis : Ensures stoichiometric consistency (e.g., C, H, N, S within ±0.4% of theoretical values) .

Advanced: How can computational methods enhance the synthesis and optimization of this compound?

Answer :
Integrating quantum chemical calculations (e.g., DFT) with experimental data allows for:

  • Reaction Path Prediction : Identifying low-energy pathways for cyclocondensation or functionalization .
  • Condition Optimization : Using machine learning to narrow solvent/reagent combinations (e.g., ethanol/water vs. pure DMF) .
  • Data Feedback Loops : Experimental results (e.g., yields, regioselectivity) refine computational models, accelerating iterative design .
    Example : ICReDD’s approach reduced trial-and-error by 40% in similar triazolopyrimidine syntheses .

Advanced: How to address contradictions in spectral data during structural elucidation?

Q. Answer :

  • Cross-Validation : Combine NMR (¹H, ¹³C, 2D-COSY) with HRMS to resolve ambiguities in aromatic substitution patterns .
  • X-ray Crystallography : Resolve disputes in tautomeric forms or stereochemistry (e.g., confirmed dihydro-pyrimidine ring conformation in a related compound) .
  • Isotopic Labeling : Trace unexpected peaks (e.g., deuterated solvents masking exchangeable protons) .

Advanced: What are the considerations for selecting reagents in multi-step syntheses of triazolopyrimidine derivatives?

Q. Answer :

  • Toxicity and Availability : TMDP is efficient but restricted in some regions; alternatives like piperidine require safety protocols .
  • Functional Group Compatibility : LiOH·H₂O is preferred for saponification over harsher bases to preserve acid-sensitive groups .
  • Cost vs. Efficiency : Ethanol/water mixtures reduce solvent costs but may lower yields compared to DMF .

Basic: What are common substituents introduced at the 5- and 7-positions, and how do they influence reactivity?

Q. Answer :

  • 5-Position : Carboxamides or esters enhance solubility; methyl groups improve metabolic stability .
  • 7-Position : Aryl groups (e.g., 4-isopropylphenyl) increase π-π stacking in biological targets; chlorobenzyl sulfanyl groups modulate electron density .
    Impact : Electron-withdrawing groups at C5 reduce ring-opening susceptibility, while bulky C7 substituents hinder crystallization .

Advanced: How to design experiments for synthesizing novel analogs with enhanced bioactivity?

Q. Answer :

  • Scaffold Hopping : Replace the triazole ring with thiadiazole (as in related pyrimidines) to alter H-bonding profiles .
  • Bioisosteric Replacement : Substitute the carboxylic acid with a tetrazole to improve bioavailability .
  • Trifluoromethylation : Introduce CF₃ at C2 (as in pyrazolo[1,5-a]pyrimidines) to enhance binding affinity and lipophilicity .

Basic: What purification techniques are recommended for isolating this compound?

Q. Answer :

  • Crystallization : Ethanol or methanol recrystallization removes polar impurities (purity >95%) .
  • Column Chromatography : Silica gel with EtOAc/light petroleum (3:7) resolves regioisomers .
  • Acid-Base Extraction : For carboxylic acid derivatives, adjust pH to precipitate the product .

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